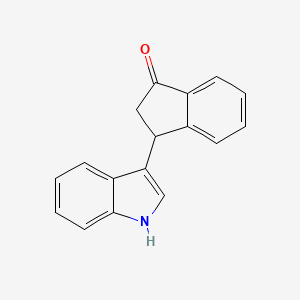

3-(1H-indol-3-yl)-indan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H13NO |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

3-(1H-indol-3-yl)-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C17H13NO/c19-17-9-14(11-5-1-2-7-13(11)17)15-10-18-16-8-4-3-6-12(15)16/h1-8,10,14,18H,9H2 |

InChI Key |

PHUMUEZHOBSKLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=CC=CC=C2C1=O)C3=CNC4=CC=CC=C43 |

Origin of Product |

United States |

Synthetic Methodologies for 3 1h Indol 3 Yl Indan 1 One and Analogues

Retrosynthetic Analysis of the 3-(1H-Indol-3-yl)-indan-1-one Core

A retrosynthetic analysis of the this compound structure suggests several potential disconnection points. The most logical disconnection is the C(3)-C(3') bond between the indole (B1671886) and indanone rings. This approach points to a reaction between an indole nucleophile and a suitable indanone-based electrophile. Key precursors identified through this analysis include indole and an indanone derivative activated at the 3-position, such as a 3-halo-indan-1-one or 3-hydroxy-indan-1-one.

Alternatively, a more complex disconnection can be envisioned within the indanone ring itself, suggesting a tandem or domino reaction. For instance, cleaving the C2-C3 and C1-aryl bonds of the indanone portion leads back to an ortho-alkynyl substituted aryl aldehyde and an indole. This suggests a pathway involving an initial attack by the indole followed by an intramolecular cyclization to form the indanone ring.

Classical and Modern Synthetic Approaches

The synthesis of this compound and its derivatives leverages a spectrum of synthetic reactions, from multicomponent and condensation reactions to advanced palladium-catalyzed couplings.

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency and atom economy. tandfonline.com For the synthesis of 3-substituted indoles, three-component reactions are particularly prevalent. rsc.org These reactions often involve an indole, an aldehyde, and an active methylene (B1212753) compound. rsc.orgdu.ac.ir The Yonemitsu condensation, for example, provides a route to 3-substituted indoles, though traditional methods can require harsh conditions and long reaction times. rsc.orgdu.ac.ir

Recent advancements have demonstrated the synthesis of indole-substituted indanones through a palladium(II)-catalyzed three-component tandem reaction involving ortho-electron-deficient alkynyl-substituted aryl aldehydes, indoles, and water. acs.org This process showcases the efficiency of MCRs in constructing complex molecular architectures. Similarly, a three-component reaction of phthalaldehydic acid, a primary amine, and 1H-indole has been used to synthesize 3-(1H-indol-3-yl)isoindolin-1-one derivatives, which are structural analogues of the target compound. rsc.org

| Product Type | Components | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Indole-substituted Indanones | o-Alkynylaryl aldehydes, Indoles, H₂O | Pd(OAc)₂, DPE-Phos | Tandem reaction forming the indanone ring. | acs.org |

| 3-(1H-indol-3-yl)isoindolin-1-ones | Phthalaldehydic acid, Primary amine, 1H-Indole | Water, catalyst-free | Green, one-pot synthesis of a structural isomer. | rsc.org |

| 3-Substituted Indoles (Yonemitsu) | Indole, Aldehyde, Active methylene compound (e.g., malononitrile) | Metal-free, microdroplet/thin-film | Efficient, mild conditions with significant rate acceleration. | acs.org |

| 3-Substituted Indoles (Yonemitsu) | Indole, Aldehyde, Dimedone | [Cu₃(BTC)₂] | Uses a copper-based metal-organic framework catalyst in water. | du.ac.ir |

Condensation reactions represent a classical and direct approach to forming the C-C bond between indole and indanone. The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, is a common method for the electrophilic substitution of indoles at the electron-rich C3 position. beilstein-journals.orgbhu.ac.in The synthesis of this compound can be achieved through the acid-catalyzed condensation of indole with a suitable indanone precursor.

For instance, the reaction of 1H-indole-3-carboxaldehyde with various ketones or active methylene compounds under basic or acidic conditions yields condensed products. jmchemsci.comscirp.org A modified aldol (B89426) condensation of heteroaromatic aldehydes with acetylacetone (B45752) has been used to produce cyclohexanone (B45756) intermediates, which are then cyclized to form complex indole-containing hybrids. jmchemsci.com Knoevenagel condensation of indole-3-aldehydes with compounds containing an active methylene group is another widely used strategy for creating C-C bonds at the indole-3-position. asianpubs.orgsemanticscholar.org

Palladium catalysis has revolutionized the synthesis of complex organic molecules, including indole derivatives. nih.govrsc.org These methods offer high efficiency and selectivity under mild conditions. nih.gov A significant breakthrough in the synthesis of indole-indanone hybrids was a palladium(II)-catalyzed tandem reaction. This reaction proceeds between ortho-electron-deficient alkynyl-substituted aryl aldehydes and indoles, where the palladium catalyst facilitates both the initial hydroarylation of the alkyne and the subsequent intramolecular cyclization to form the indanone ring system. acs.org

The Larock indole synthesis, another powerful palladium-catalyzed method, constructs the indole ring from halo-anilines and alkynes. mdpi.com Intramolecular versions of this reaction have been applied to assemble complex, fused tricyclic indole skeletons. mdpi.com Furthermore, palladium/norbornene cooperative catalysis, also known as the Catellani reaction, enables the difunctionalization of aryl halides and their ortho-C-H bonds, providing a sophisticated route to complex indoles and indolines. nih.gov

| Reaction Type | Starting Materials | Catalyst System | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Tandem Hydroarylation/Cyclization | o-Alkynyl-substituted aryl aldehydes, Indoles | Pd(OAc)₂, DPE-Phos | Toluene | Indole-substituted Indanones | acs.org |

| Intramolecular Reductive-Heck | Unsaturated ester precursors | Pd(dba)₂, Ligand (e.g., (R)-DTBM-SEGPHOS) | Toluene | Chiral 3-substituted Indanones | acs.org |

| Intramolecular Larock Annulation | Internal alkyne tethered o-iodoanilines | Pd₂(dba)₃, DtPBF | Dioxane | 3,4-Fused Tricyclic Indoles | mdpi.com |

| Intramolecular Heck Cyclization | N-vinyl-2-haloanilines | Palladium(II)-PEG | PEG-400 | Ester-substituted Indoles | rsc.org |

In line with the growing importance of sustainable chemistry, several green methodologies have been developed for the synthesis of indole derivatives. nih.govopenmedicinalchemistryjournal.comresearchgate.net These approaches focus on using environmentally benign solvents like water, employing reusable catalysts, or conducting reactions under solvent-free or microwave-assisted conditions. openmedicinalchemistryjournal.comtandfonline.com

A notable example is the catalyst-free, three-component synthesis of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives in water. rsc.org This method is clean, one-pot, and offers easy handling, making it a sustainable process. rsc.org The use of water as a solvent has also been successfully applied in copper-catalyzed Yonemitsu reactions for synthesizing 3-substituted indoles, highlighting the shift away from hazardous organic solvents. du.ac.ir Other green techniques include the use of ionic liquids, visible light irradiation, and biocatalysts like trypsin immobilized on nanoparticles. rsc.orgopenmedicinalchemistryjournal.com

The indole-indanone scaffold is a core feature of several complex natural products and designed hybrid molecules. nih.govmdpi.com Synthetic strategies toward these larger structures often involve multi-step sequences that build upon the fundamental reactions discussed previously. For example, a TfOH-promoted sequential domino reaction has been used to synthesize dihydroindeno[1,2-b]indoles, which contain a fused indole-indanone core. This one-pot process involves an intermolecular Friedel–Crafts alkylation, an intramolecular acylation to form an indanone intermediate, and a final Fischer indole synthesis. rsc.org

The synthesis of 3-(1H-indol-3-yl)benzofuran-2(3H)-ones, which are structurally related to the target compound, has been achieved through the interaction of 3-(2-nitrovinyl)-1H-indoles with phenols. mdpi.com These examples of total synthesis showcase how fundamental bond-forming strategies are integrated into complex pathways to construct medicinally relevant indole-indanone hybrids.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthesizing this compound and its derivatives, with a focus on catalyst selection, solvent effects, temperature, and reactant stoichiometry to maximize product yield and minimize side reactions.

A common approach for the synthesis of related structures, such as 3-substituted indoles, involves the Friedel-Crafts alkylation. In the synthesis of 3-alkylated indole derivatives, a glucosamine-derived glucoBOX-Cu(II) complex has been utilized as a catalyst. Using 5 mol% of this catalyst, a large number of derivatives have been prepared in excellent yields with high enantioselectivity. rsc.org

For the Friedel-Crafts alkylation of indoles with celastrol, various metal catalysts have been screened. Aluminum chloride hexahydrate (AlCl₃·6H₂O) was found to be highly effective, providing a 99% yield when the reaction was conducted in dichloromethane (B109758) (DCM) at room temperature for 12 hours. mdpi.com Other Lewis acids like magnesium chloride hexahydrate, zinc chloride, and iron(III) chloride hexahydrate also catalyzed the reaction efficiently, with yields of 64%, 80%, and 93%, respectively. mdpi.com The choice of solvent also significantly impacts the yield. While DCM proved to be the optimal solvent, protic solvents like methanol (B129727) and others with increased polarity led to a decrease in yield. mdpi.com

In the synthesis of unsymmetrical 3,3'-diindolylmethanes (DIMs) with a quaternary carbon center, an iodine-catalyzed coupling reaction has been developed. nih.govbeilstein-journals.org The optimization of this reaction involved screening various Lewis acid catalysts, including AlCl₃ (10% yield), FeCl₃ (17% yield), I₂ (51% yield), p-TsOH (5% yield), and InCl₃ (traces of product), with iodine in acetonitrile (B52724) at room temperature proving to be the most effective among those tested. nih.govbeilstein-journals.org

The synthesis of 3-indolyl-3-hydroxy oxindoles, another class of related indole derivatives, has been optimized using microwave irradiation without a catalyst or solvent. scirp.org Reaction conditions of 70°C for 5 minutes were identified as optimal for producing 3-hydroxy-3-(1H-indol-3-yl) indolin-2-one, although the isolated yield was 31%. scirp.org Increasing the amount of indole did not improve the yield. scirp.org When comparing various solvents for the synthesis of a related compound, acetonitrile (ACN) provided a 96% yield after 15 minutes, which was significantly higher than the yields obtained in water (46%), ethanol (B145695) (46%), 1,2-dichloroethane (B1671644) (36%), and 1,4-dioxane (B91453) (15%). scirp.org

The following table summarizes the optimization of reaction conditions for the synthesis of various indole derivatives, which can inform the synthesis of this compound analogues.

| Product Type | Catalyst | Solvent | Temperature | Time | Yield | Reference |

| 3-Alkylated Indoles | 5 mol% glucoBOX-Cu(II) | - | - | - | Excellent | rsc.org |

| Friedel-Crafts Alkylation Product | AlCl₃·6H₂O | DCM | Room Temp | 12 h | 99% | mdpi.com |

| Friedel-Crafts Alkylation Product | FeCl₃·6H₂O | DCM | Room Temp | 12 h | 93% | mdpi.com |

| Friedel-Crafts Alkylation Product | ZnCl₂ | DCM | Room Temp | 12 h | 80% | mdpi.com |

| Friedel-Crafts Alkylation Product | MgCl₂·6H₂O | DCM | Room Temp | 12 h | 64% | mdpi.com |

| Unsymmetrical DIM | I₂ | Acetonitrile | Room Temp | - | 51% | nih.govbeilstein-journals.org |

| 3-Hydroxy-3-(1H-indol-3-yl) indolin-2-one | None (Microwave) | None | 70°C | 5 min | 31% | scirp.org |

| 5-Methoxy-3-hydroxy-3-(5-methoxy-1H-indol-3-yl)indolin-2-one | None (Microwave) | Acetonitrile | - | 15 min | 96% | scirp.org |

Advanced Synthetic Transformations for Structural Diversification

The structural diversification of the this compound scaffold can be achieved through various advanced synthetic transformations. These modifications can be introduced on the indole ring, the indanone moiety, or by creating more complex fused heterocyclic systems.

One approach involves the modification of the indole nucleus prior to its coupling with the indanone precursor. For instance, the synthesis of N-substituted indole derivatives, such as N-methyl or N-benzyl indoles, can be achieved through alkylation reactions. nih.gov These modified indoles can then be used in reactions like the Friedel-Crafts alkylation to generate a diverse library of analogues. mdpi.comnih.gov The introduction of substituents at various positions of the indole ring, such as methyl, halogen, or nitro groups, has been shown to be well-tolerated in alkylation reactions, leading to good yields of the corresponding C3-alkylated products. nih.gov

Another strategy for diversification involves the synthesis of hybrid molecules incorporating other heterocyclic rings. For example, 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives have been synthesized by reacting N-(4-oxo-2-thioxothiazolidin-3-yl)carbamides with indole-3-carbaldehydes in acetic acid with an ammonium (B1175870) acetate (B1210297) catalyst. nih.gov Similarly, novel series of 1-(6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one have been prepared through modified aldol condensation reactions followed by cyclization with hydrazine (B178648) hydrate. jmchemsci.com

The synthesis of unsymmetrical 3,3'-diindolylmethanes (DIMs) containing a quaternary carbon center represents another advanced transformation. An iodine-catalyzed reaction of trifluoromethyl(indolyl)phenylmethanol with indole derivatives provides access to these complex structures. nih.govbeilstein-journals.org This methodology has been extended to the synthesis of pentafluoroethylated and hentafluoropropylated DIMs in excellent yields. nih.govbeilstein-journals.org

Furthermore, multicomponent reactions offer an efficient pathway to structural diversity. A three-component reaction between indan-1,3-dione, aromatic aldehydes, and 3-amino-1H-1,2,4-triazole has been used to synthesize indeno-1,2,4-triazolo[1,5-a]pyrimidine derivatives. researchgate.net A one-pot, three-component synthesis of 2-(1H-indol-3-yl)-6-methoxy-4-aryl-pyridine-3,5-dicarbonitrile has also been reported. ias.ac.in

The following table highlights some advanced synthetic transformations for creating diverse analogues.

| Transformation | Reactants | Product Class | Reference |

| N-Alkylation | Ethyl indol-2-carboxylate, Alkyl halide, KOH | N-Alkylated Indoles | nih.gov |

| Heterocycle Formation | N-(4-oxo-2-thioxothiazolidin-3-yl)carbamides, Indole-3-carbaldehydes | 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidines | nih.gov |

| Aldol Condensation & Cyclization | Indole-3-carbaldehyde, Acetylacetone, Hydrazine hydrate | Tetrahydro-1H-indazol-5-yl ethan-1-ones | jmchemsci.com |

| Iodine-Catalyzed Coupling | Trifluoromethyl(indolyl)phenylmethanol, Indole derivatives | Unsymmetrical Diindolylmethanes | nih.govbeilstein-journals.org |

| Three-Component Reaction | Indan-1,3-dione, Aromatic aldehydes, 3-Amino-1H-1,2,4-triazole | Indeno-1,2,4-triazolo[1,5-a]pyrimidines | researchgate.net |

| One-Pot Three-Component Reaction | 3-Cyanoacetyl indole, Aldehyde, Malononitrile | 2-(1H-Indol-3-yl)-pyridine-3,5-dicarbonitriles | ias.ac.in |

Isolation and Purification Techniques

The isolation and purification of this compound and its analogues are crucial steps to obtain compounds of high purity for subsequent characterization and evaluation. The choice of technique depends on the physical and chemical properties of the target compound and the nature of the impurities present in the reaction mixture.

A common initial step after the reaction is complete involves pouring the reaction mixture into ice-cold water to precipitate the crude product. jmchemsci.com The resulting solid can then be collected by filtration and dried, often under vacuum. jmchemsci.com

For further purification, recrystallization from a suitable solvent or solvent mixture is a widely used method. Ethanol is frequently employed for this purpose. ias.ac.in In some cases, a mixture of solvents like ethyl acetate and hexane (B92381) is used. mdpi.com The choice of solvent is critical and is determined by the solubility of the compound at different temperatures.

Column chromatography is another powerful technique for purifying these compounds, especially for separating complex mixtures or removing closely related impurities. nih.govbeilstein-journals.org Silica (B1680970) gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The ratio of the solvents is optimized to achieve good separation, as monitored by thin-layer chromatography (TLC). jmchemsci.commdpi.com

In some instances, after the reaction, the solvent is removed under reduced pressure, and the residue is directly subjected to purification. For example, in the synthesis of certain indole derivatives, after removing the solvent, the residue was purified by column chromatography on silica gel. nih.govbeilstein-journals.org

The purity of the final compound is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), and the structure is confirmed by spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). jmchemsci.comtandfonline.com

The following table outlines common isolation and purification techniques.

| Technique | Description | Application | Reference |

| Precipitation | The crude product is precipitated by adding the reaction mixture to a non-solvent, often ice-cold water. | Initial isolation of the crude product from the reaction mixture. | jmchemsci.com |

| Filtration | The solid product is separated from the liquid phase using a filter. | Collection of the precipitated crude or recrystallized product. | jmchemsci.com |

| Recrystallization | The crude product is dissolved in a hot solvent and allowed to cool, leading to the formation of pure crystals. | Purification of solid compounds. Ethanol is a common solvent. | ias.ac.in |

| Column Chromatography | The compound mixture is separated based on the differential adsorption of components to a stationary phase (e.g., silica gel) as a mobile phase is passed through it. | Separation of complex mixtures and removal of closely related impurities. | nih.govbeilstein-journals.org |

| Solvent Evaporation | The solvent is removed from the reaction mixture, often under reduced pressure, to obtain the crude product. | Concentration of the reaction mixture before further purification. | nih.govbeilstein-journals.org |

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei within the molecular framework.

Proton NMR (¹H NMR) Analysis

Proton NMR analysis of 3-(1H-indol-3-yl)-indan-1-one reveals a distinct set of signals corresponding to the different types of protons in the molecule. The aromatic regions of the spectrum are typically complex, showing signals for the protons on both the indole (B1671886) and indanone ring systems. The aliphatic protons of the indanone moiety exhibit characteristic splitting patterns that are crucial for confirming the substitution pattern.

Key diagnostic signals include a multiplet for the proton at the C3 position of the indanone ring, which is coupled to the adjacent methylene (B1212753) protons at C2. These methylene protons, in turn, often appear as distinct multiplets due to their diastereotopic nature. The protons of the indole ring, including the N-H proton, also give rise to characteristic signals in the downfield region of the spectrum.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, the spectrum is expected to show a signal for the carbonyl carbon (C=O) of the indanone ring in the highly deshielded region (typically around 200 ppm). The aromatic carbons of both the indole and indanone rings will appear in the approximate range of 110-150 ppm. The aliphatic carbons of the indanone ring (C2 and C3) will resonate at higher field strengths.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

|---|

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

While specific 2D NMR data for this compound is not available, these techniques are invaluable for the unambiguous assignment of ¹H and ¹³C NMR spectra for complex molecules.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, for instance, confirming the connectivity between the protons at C2 and C3 of the indanone ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the indole and indanone fragments of the molecule and confirming the position of substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can help in determining the stereochemistry and preferred conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band is anticipated in the region of 1680-1710 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the five-membered ring ketone in the indanone moiety. Another key feature would be a broad absorption band in the region of 3200-3500 cm⁻¹, corresponding to the N-H stretching vibration of the indole ring. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed just below this value.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern would likely involve cleavage of the bond between the indole and indanone moieties, leading to fragment ions corresponding to the indole and indanone substructures. The indanone fragment could further undergo characteristic losses, such as the loss of carbon monoxide (CO).

Table 4: Mass Spectrometry Data for this compound

| m/z | Assignment |

|---|

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. To date, a single-crystal X-ray structure of this compound has not been reported in the surveyed scientific literature. If such a study were to be conducted on a suitable single crystal, it would unequivocally establish the spatial arrangement of the indole and indanone rings relative to each other and confirm the stereochemistry at the C3 position of the indanone ring if the compound is chiral.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Studies

No published studies were found that conducted DFT calculations on 3-(1H-indol-3-yl)-indan-1-one. Therefore, data regarding its optimized molecular geometry, frontier molecular orbitals, or electrostatic potential surface is unavailable.

Molecular Geometry Optimization

Information on the optimized bond lengths, bond angles, and dihedral angles for this compound, which would be determined through DFT calculations, is not available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

There are no reports on the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound. As a result, the HOMO-LUMO energy gap, which is crucial for understanding the molecule's chemical reactivity and kinetic stability, has not been characterized.

Electrostatic Potential Surfaces

The electrostatic potential surface of this compound, which illustrates the charge distribution and helps predict sites for electrophilic and nucleophilic attack, has not been computationally mapped in any available study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. tandfonline.com The primary goal of QSAR is to develop a model that can predict the activity of novel molecules and guide the design of more potent compounds. tandfonline.com

QSAR studies can be performed using different approaches, such as 2D-QSAR and 3D-QSAR.

2D-QSAR: This method correlates biological activity with 2D structural descriptors, including physicochemical properties like lipophilicity (logP), electronic properties, and topological indices.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural alignments of molecules to derive steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. mdpi.com These fields are then correlated with biological activity to create a predictive 3D model. tandfonline.com

For indole (B1671886) derivatives, QSAR models have been successfully developed to predict activities such as anti-influenza potency. tandfonline.com These models are validated statistically using metrics like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A high q² value (typically > 0.5) indicates good predictive ability. tandfonline.commdpi.com The insights from 3D-QSAR contour maps can guide chemists in modifying a lead compound like this compound, suggesting where to add or remove specific functional groups to enhance biological activity.

Table 2: Example of Statistical Parameters from a 2D-QSAR Model for Indole-based Inhibitors

| Model Type | Descriptors Used | r² (Training Set) | q² (Cross-validation) | Predictive r² (Test Set) |

| GFA-MLR | Topological, Electronic | 0.8861 | 0.7864 | 0.8123 |

| GFA-ANN | Steric, Hydrophobic | 0.8980 | 0.8884 | 0.8550 |

In Silico ADMET Prediction for Research Prioritization

Before a compound can become a viable drug, it must possess a suitable pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico ADMET prediction uses computational models to estimate these properties based on a molecule's structure. tandfonline.com

For novel compounds, including indole derivatives, ADMET screening helps prioritize which molecules should be synthesized and tested in vitro. researchgate.net Key parameters evaluated include:

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models).

Distribution: Estimation of properties like blood-brain barrier (BBB) penetration and plasma protein binding. alliedacademies.org

Metabolism: Identification of potential metabolic liabilities, often by predicting interactions with cytochrome P450 enzymes.

Excretion: Prediction of clearance pathways.

Toxicity: Early prediction of potential toxicities such as carcinogenicity and hepatotoxicity. neliti.com

A widely used guideline in ADMET prediction is Lipinski's "Rule of Five," which helps assess the "drug-likeness" of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. researchgate.netneliti.com Molecules that comply with these rules are more likely to have good oral bioavailability. Computational tools can rapidly screen libraries of compounds, including potential derivatives of this compound, to flag candidates with poor ADMET profiles, allowing researchers to focus on the most promising leads. tandfonline.com

Table 3: Predicted In Silico ADMET Properties for Hypothetical this compound Analogs

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of Five Violations | Predicted BBB Penetration |

| Parent | 261.31 | 3.8 | 1 | 1 | 0 | High |

| Analog-A (F-substituted) | 279.30 | 4.0 | 1 | 1 | 0 | High |

| Analog-B (OH-substituted) | 277.31 | 3.5 | 2 | 2 | 0 | Medium |

| Analog-C (COOH-substituted) | 305.32 | 3.6 | 2 | 3 | 0 | Low |

Biological Activity Investigations and Mechanistic Pathways Pre Clinical Focus

Antimicrobial Activity

The indole (B1671886) nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. nih.govnih.gov Derivatives incorporating the indole ring, including those related to 3-(1H-indol-3-yl)-indan-1-one, have been the subject of extensive pre-clinical investigation to determine their potential as antimicrobial agents. These studies explore their efficacy against a variety of pathogenic bacteria and fungi.

The antibacterial properties of indole derivatives have been evaluated against a broad spectrum of clinically relevant pathogens. Research has demonstrated that modifications to the indole and indanone structures can significantly influence their antibacterial potency and spectrum of activity.

Derivatives based on the indole scaffold have shown considerable promise against Gram-positive bacteria. nih.govresearchgate.net In vitro studies have demonstrated the activity of these compounds against organisms such as Staphylococcus aureus and Bacillus subtilis. For instance, a series of bis(indolyl) methane (B114726) derivatives were synthesized and tested for their antibacterial activity against Staphylococcus aureus, with some compounds showing notable inhibitory effects. One derivative, in particular, exhibited a Minimum Inhibitory Concentration (MIC) value of 40 µg/mL. researchgate.net Another study on indole trimers found that 15 of the compounds tested displayed promising antibacterial activity (MIC < 5 µg/ml) against one or more Gram-positive strains, including S. aureus and Enterococcus faecalis. researchgate.net

The introduction of specific functional groups to the indole ring can enhance its antibacterial properties. For example, certain indole-based peptidomimetics have demonstrated potent activity against Gram-positive bacteria while showing low toxicity to mammalian cells. nih.gov Research into indole alkaloids also identified compounds with significant bactericidal activity against Gram-positive pathogens. mdpi.comnih.gov

Table 1: In Vitro Antibacterial Activity of Selected Indole Derivatives against Gram-Positive Bacteria Data presented is for various indole derivatives, not exclusively this compound.

| Compound Class | Bacterial Strain | Activity Measurement (MIC) | Reference |

|---|---|---|---|

| Bis(indolyl) methane derivative | Staphylococcus aureus | 40 µg/mL | researchgate.net |

| Indole Trimer (SAB-J3) | Staphylococcus aureus | 1.56 µg/mL | researchgate.net |

| Indole Trimer (SAB-J45) | Enterococcus faecalis | 3.125 µg/mL | researchgate.net |

| Indole Alkaloid (Compound 1) | Staphylococcus aureus | 1 µg/mL | mdpi.com |

| Indole-Triazole (Compound 1c) | Staphylococcus aureus | Moderate Activity | nih.gov |

The efficacy of indole derivatives against Gram-negative bacteria has also been a focus of investigation. These bacteria, characterized by their protective outer membrane, often present a greater challenge for antimicrobial agents. However, studies have shown that certain indole- and 1-indanone-based compounds possess activity against strains like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. beilstein-journals.org

For example, a study on 1-indanone derivatives reported in vitro antibacterial testing against Escherichia coli. beilstein-journals.org Halogenated indole derivatives, such as 4F-Indole, have been shown to resensitize Pseudomonas aeruginosa to aminoglycoside antibiotics, indicating a potential role as antibiotic adjuvants. nih.gov This effect is partly attributed to the inhibition of multidrug efflux pumps. nih.gov Furthermore, indole and its derivatives can modulate pathogenic behaviors in Klebsiella pneumoniae, including altering its tolerance to β-lactam antibiotics. nih.gov However, the activity against Gram-negative strains is often lower than that observed for Gram-positive bacteria, with some indole alkaloids showing inhibition only at higher concentrations (MIC = 32–128 µg mL−1). mdpi.com

Table 2: In Vitro Antibacterial Activity of Selected Indole Derivatives against Gram-Negative Bacteria Data presented is for various indole derivatives, not exclusively this compound.

| Compound Class | Bacterial Strain | Activity Measurement (MIC) | Reference |

|---|---|---|---|

| 1-Indanone derivative (64k) | Escherichia coli | Highest in series | beilstein-journals.org |

| 1-Indanone derivative (64l) | Escherichia coli | Highest in series | beilstein-journals.org |

| Indole Alkaloid (Compound 1) | Pseudomonas aeruginosa | 32 µg/mL | mdpi.com |

| Indole Alkaloid (Compound 3) | Escherichia coli | 8 µg/mL | nih.gov |

| 1H-Indole Derivatives | Escherichia coli | Significant Activity | nanobioletters.com |

The rise of multi-drug resistant (MDR) bacteria is a critical global health issue, spurring the search for novel compounds effective against these challenging pathogens. Indole-based structures have been specifically investigated for their potential to combat MDR strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Recent studies have confirmed that indole derivatives can possess promising antimicrobial activity against various microorganisms, including MRSA. nih.gov The intriguing molecular structure of the indole ring makes it a suitable candidate for developing drugs against resistant bacteria. nih.gov Some indole derivatives act as efflux pump inhibitors, a mechanism that bacteria use to expel antibiotics. For instance, certain indole compounds have been identified as inhibitors of the NorA efflux pump in S. aureus, which can restore the efficacy of other antibiotics. nih.govnih.gov This mechanism is crucial in overcoming resistance in strains like MRSA. Investigations into vancomycin-resistant enterococci (VRE), another significant hospital-acquired pathogen, have also become a research priority, with novel inhibitors being screened for activity. contagionlive.com

In addition to antibacterial properties, the indole framework is associated with significant antifungal activity. A variety of indole derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic fungi. nih.govnih.gov

Pre-clinical in vitro studies have demonstrated the efficacy of indole derivatives against a range of fungal species, including clinically important yeasts like Candida albicans and molds such as Aspergillus niger. nanobioletters.commdpi.com

Several studies have focused on the anti-Candida activity of indole derivatives. nih.govnih.gov One investigation of 1-(1H-indol-3-yl) derivatives showed that several compounds exhibited fungicidal activity against various Candida species and Aspergillus niger at concentrations between 0.250 and 1 mg/mL. mdpi.comnih.gov Another study synthesized a series of 1H-Indole derivatives and screened them against Aspergillus niger and Candida albicans, finding that all tested compounds exhibited significant antimicrobial activity. nanobioletters.com Similarly, a study of 1-indanone derivatives showed that specific compounds revealed potent antifungal activity against Aspergillus niger. beilstein-journals.org The mechanism of action for some of these compounds may involve the inhibition of microbial tyrosinase. nih.gov

Table 3: In Vitro Antifungal Activity of Selected Indole Derivatives Data presented is for various indole derivatives, not exclusively this compound.

| Compound Class | Fungal Strain | Activity Measurement (MIC) | Reference |

|---|---|---|---|

| 1-(1H-indol-3-yl) derivative (3b) | Candida albicans | 0.250 - 0.500 mg/mL | nih.gov |

| 1-(1H-indol-3-yl) derivative (3c) | Candida parapsilosis | 0.125 - 0.250 mg/mL | nih.gov |

| 1-(1H-indol-3-yl) derivative (3e) | Aspergillus niger | 0.500 - 1.000 mg/mL | nih.gov |

| Indole-linked triazole (2b) | Candida krusei | 3.125 µg/mL | nih.gov |

| 1-Indanone derivative (64h) | Aspergillus niger | Most potent in series | beilstein-journals.org |

| 1-Indanone derivative (64j) | Aspergillus niger | Most potent in series | beilstein-journals.org |

Proposed Mechanisms of Antimicrobial Action

While indole derivatives, as a broad class of compounds, are recognized for their antimicrobial potential, the specific mechanisms of action for this compound have not been elucidated in the scientific literature. eurekaselect.comcolab.wsresearchgate.net Research into related indole structures suggests several possible, though unconfirmed, pathways for antimicrobial effects.

Inhibition of Bacterial Enzymes (e.g., DNA Gyrase)

There are no specific studies demonstrating that this compound inhibits bacterial DNA gyrase. DNA gyrase is an essential bacterial enzyme involved in DNA replication and is a validated target for antibiotics. wikipedia.orgnih.gov Certain classes of inhibitors can bind to the GyrA or GyrB subunits, disrupting the enzyme's function of managing DNA topology. nih.govresearchgate.netresearchgate.net While some novel indole-containing compounds have been investigated as potential gyrase inhibitors, this specific activity has not been experimentally verified for this compound.

Disruption of Microbial Cell Integrity

The effect of this compound on the integrity of microbial cell membranes or cell walls has not been reported. Some microbial metabolites containing an indole scaffold have been shown to disrupt mitochondrial energy production in host cells, which can indirectly affect intracellular parasites. nih.gov Other indole derivatives are known to possess properties that can compromise the cell membrane, leading to hemolysis or, conversely, stabilize it to offer cytoprotection. mdpi.com However, no such investigations have been published for this compound.

Interference with Biosynthetic Pathways

No research is currently available that details any interference of this compound with microbial biosynthetic pathways. Indole itself is a signaling molecule in microbial communities, and its derivatives can influence various bacterial processes. nih.govmdpi.com In plants, indole-containing compounds are integral to complex biosynthetic pathways, such as those for auxin and glucosinolates. nih.govresearchgate.net Whether this compound can act as an antagonist or mimetic in essential microbial metabolic pathways remains an uninvestigated area.

Antioxidant Activity

Specific antioxidant assays for this compound have not been detailed in the available literature. The indole nucleus is a well-known pharmacophore that can contribute to antioxidant activity, often through its ability to donate a hydrogen atom from the nitrogen heterocycle, thereby neutralizing free radicals. rsc.org

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

There is no published data on the performance of this compound in 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radical scavenging assays. These are common in vitro methods used to evaluate the capacity of a compound to act as a free radical scavenger. ijpsonline.comnih.govresearchgate.net Studies on other indole derivatives have shown a wide range of activities in these assays, which are often dependent on the specific substituents on the indole ring. colab.wsrsc.org For example, a structurally related indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), has demonstrated free radical scavenging capabilities. nih.gov However, without direct testing, these findings cannot be extrapolated to this compound.

Inhibition of Lipid Peroxidation

No studies have been conducted to assess the ability of this compound to inhibit lipid peroxidation. This process, a marker of oxidative stress, can be mitigated by antioxidants. Research on other indole derivatives, such as indole-3-carbinol (B1674136) and certain synthetic indoles, has shown that they can inhibit lipid peroxidation in various experimental models. nih.govresearchgate.net For instance, the indole analog HMPH was found to inhibit lipid peroxidation with an IC50 of 135 ± 9 μM. nih.gov The potential of this compound in this regard remains to be determined.

Due to the absence of specific research findings for this compound in the reviewed literature, no data tables could be generated.

Cellular Antioxidant Mechanisms

The antioxidant potential of indole derivatives is a significant area of research, as antioxidants can mitigate cellular damage caused by reactive oxygen species (ROS). The antioxidant activity of these compounds is often evaluated through mechanisms such as single electron transfer (SET) and hydrogen atom transfer (HAT). nih.gov

In vitro assays are commonly used to determine the antioxidant capacity of these compounds. Studies on various C-3 substituted indole derivatives have utilized methods like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and Fe2+ chelating activity assays. For instance, research has shown that the antioxidant activity of certain indole derivatives is influenced by the substituent at the C-3 position and the presence of an unsubstituted indole nitrogen atom. nih.gov In one study, 3-substituted indole derivatives, specifically compounds 11 (3-((1H-1,2,4-triazol-1-yl)methyl)-1H-indole) and 12 (3-(Pyrazol-1-ylmethyl)-1H-indole), demonstrated the highest scavenging activity at 31% and 38%, respectively. nih.gov

Table 1: Antioxidant Activity of Selected C-3 Substituted Indole Derivatives

| Compound | Structure | DPPH Scavenging Activity (%) |

|---|---|---|

| 11 | 3-((1H-1,2,4-triazol-1-yl)methyl)-1H-indole | 31 |

| 12 | 3-(Pyrazol-1-ylmethyl)-1H-indole | 38 |

This table is interactive. Click on the headers to sort the data.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. nih.gov Compounds with an indole nucleus are being investigated for their potential to modulate inflammatory pathways.

In Vitro Anti-inflammatory Assays (e.g., Protein Denaturation Inhibition)

A key event in inflammation is the denaturation of proteins. ijcmas.com Therefore, the ability of a compound to inhibit protein denaturation is considered a marker for its potential anti-inflammatory activity. medwinpublishers.com The in vitro protein denaturation inhibition assay is a widely used method for screening anti-inflammatory drugs. ijpsjournal.com In this assay, a solution of a protein, such as egg albumin or bovine serum albumin, is subjected to heat-induced denaturation in the presence of the test compound. ijcmas.comnih.gov The extent to which the compound prevents denaturation is measured spectrophotometrically and is indicative of its anti-inflammatory potential. ijpsjournal.com Non-steroidal anti-inflammatory drugs (NSAIDs) are known inhibitors of protein denaturation. medwinpublishers.com

Modulation of Inflammatory Mediators and Pathways (e.g., COX-2)

The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators in the inflammatory process, responsible for the synthesis of prostaglandins. nih.gov COX-2 is induced at sites of inflammation, making it a prime target for anti-inflammatory drugs. nih.gov Selective inhibition of COX-2 is a desirable characteristic for new anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform. nih.gov

Several studies have focused on indole derivatives as selective COX-2 inhibitors. For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory properties. One compound from this series, S3 , was found to be a significant anti-inflammatory agent that selectively inhibited COX-2 expression, suggesting it could provide gastric-sparing benefits. nih.gov Docking studies further supported these findings, revealing that the compound could effectively bind to the COX-2 enzyme. nih.gov

In Vivo Models of Inflammation (Non-human)

To evaluate anti-inflammatory activity in a living organism, various non-human in vivo models are employed. These models mimic the clinical signs of inflammation, such as edema, erythema, and hyperalgesia. ijpras.com

A commonly used model is the carrageenan-induced paw edema test in rodents. This model assesses the early stages of inflammation. kuleuven.be In a study investigating new indole-chalcone hybrids, several compounds were shown to significantly inhibit edema formation at different time intervals. Notably, the compound 1-(1,3-Benzodioxol-5-yl)-3-(1-methyl-1H-indol-2-yl)prop-2-en-1-one (4) demonstrated the highest efficacy in this model. kuleuven.be

Another in vivo model is the carrageenan-induced peritonitis test, which is used to study leukocyte migration. An N-acylhydrazone derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) , was shown to significantly inhibit leukocyte migration into the peritoneal cavity in this model, highlighting its anti-inflammatory potential. mdpi.com

Anticancer/Antiproliferative Activity

The indole scaffold is a key component in many natural and synthetic compounds that exhibit anticancer properties. researchgate.net Derivatives of indole and indanone have been evaluated for their ability to inhibit the growth of various cancer cell lines.

In Vitro Cytotoxicity Against Cancer Cell Lines

The antiproliferative activity of these compounds is typically assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT assay is a common method used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).

A series of 3-(1H-indol-3-yl)-1, 3-diphenylpropan-1-one derivatives were tested against five human cancer cell lines: K562 (leukemic), MCF-7 (breast), HeLa (cervical), Colo205 (colorectal), and HepG2 (hepatocellular). tandfonline.com The derivatives 3d and 3e showed significant percentage inhibition against HeLa and HepG2 cells. tandfonline.com

Furthermore, a study on indanone-based thiazolyl hydrazone (ITH) derivatives identified compounds with potent anticancer activity against colorectal cancer cell lines. nih.gov The compound N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) displayed strong cytotoxicity against p53 mutant colorectal cancer cells, with low IC50 values against HT-29, COLO 205, and KM 12 cell lines. nih.gov Mechanistic studies indicated that ITH-6 induced cell cycle arrest at the G2/M phase and promoted apoptosis. nih.gov

Table 2: In Vitro Cytotoxicity of Indole and Indanone Derivatives Against Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity Measurement | Result |

|---|---|---|---|

| 3d (3-(1H-indol-3-yl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one) | HeLa | % Inhibition | 35 |

| 3d (3-(1H-indol-3-yl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one) | HepG2 | % Inhibition | 33 |

| 3e (3-(4-chlorophenyl)-3-(1H-indol-3-yl)-1-phenylpropan-1-one) | HeLa | % Inhibition | 38 |

| 3e (3-(4-chlorophenyl)-3-(1H-indol-3-yl)-1-phenylpropan-1-one) | HepG2 | % Inhibition | 36 |

| ITH-6 (N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine) | HT-29 | IC50 (µM) | 0.44 |

| ITH-6 (N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine) | COLO 205 | IC50 (µM) | 0.98 |

| ITH-6 (N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine) | KM 12 | IC50 (µM) | 0.41 |

This table is interactive. Click on the headers to sort the data.

Other Biological Activities

Antidiabetic Potential

There are no available preclinical studies that investigate the potential of this compound as an antidiabetic agent. Mechanistic pathways, such as effects on glucose uptake, insulin secretion, or the activity of key enzymes involved in glucose metabolism, have not been reported for this specific compound.

Antiviral Activity

No preclinical data were found regarding the antiviral activity of this compound. Studies evaluating its efficacy against specific viral pathogens or elucidating its potential mechanism of antiviral action, such as the inhibition of viral entry, replication, or release, are not documented in the literature. While the broader class of 3-substituted indoles has been noted for potential antiviral properties, these findings are not specific to this compound. chemijournal.com

Proof of Concept Studies in Preclinical Pharmacology (Non-human)

Efficacy Evaluation in Relevant In Vivo Models

Consistent with the absence of in vitro biological activity data, there are no published proof-of-concept studies evaluating the efficacy of this compound in relevant non-human, in vivo models for diabetes or viral infections.

Structure Activity Relationship Sar Derivations

Analysis of Substituent Effects on Biological Activity

The biological activity of the 3-(1H-indol-3-yl)-indan-1-one scaffold is highly sensitive to the nature and position of substituents on both the indole (B1671886) and indanone ring systems, as well as the nature of the linkage between them.

Influence of Indole Ring Substitutions

The indole ring is a crucial component for the biological activity of many compounds, often participating in hydrogen bonding via the N-H group and in π-π stacking interactions. mdpi.com The substitution pattern on this ring can significantly modulate a compound's potency and selectivity. Studies on various 3-substituted indole derivatives have shown that modifications to the indole ring system can lead to substantial changes in biological effects, such as anticancer and antimicrobial activities. nih.govchemijournal.comresearchgate.net

For instance, in series of other 3-substituted indoles, the introduction of substituents like 4-methylphenyl and 4-methoxyphenyl (B3050149) led to a marked increase in antiproliferative activity against certain cancer cell lines. nih.gov This suggests that substitutions on an aryl group at the C3 position can influence activity, and by extension, direct substitution on the indole ring of the titular compound would likely have a significant impact. In related heterocyclic compounds like indazoles, which are structurally similar to indoles, substitutions have been shown to be critical for inhibitory activity against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). researchgate.net

Influence of Indanone Ring Substitutions

The indanone portion of the molecule offers multiple positions for substitution, which can alter the compound's steric, electronic, and pharmacokinetic properties. Research on indanone derivatives designed as anti-Alzheimer's agents has provided specific insights into how substitutions on this ring affect biological function. nih.gov A study involving a series of 2-(benzylidene)-indan-1-one derivatives revealed that methoxy (B1213986) substitutions on the indanone ring were critical for activity. nih.govbeilstein-journals.org

Specifically, compounds with 5,6-dimethoxy substitutions on the indanone ring demonstrated superior inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B) enzymes, key targets in Alzheimer's disease therapy. nih.gov This highlights the importance of electron-donating groups at the 5- and 6-positions of the indanone ring.

Below is a data table summarizing the enzymatic inhibition data for selected substituted 2-(benzylidene)-indan-1-one derivatives, which serves as a model for understanding the potential effects of similar substitutions on the this compound scaffold.

| Compound | Indanone Ring Substituent | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | MAO-B IC₅₀ (µM) |

|---|---|---|---|---|

| D28 | 5,6-dimethoxy | 0.024 | 0.98 | 0.041 |

| D29 | 5,6-dimethoxy | 0.027 | 1.12 | 0.045 |

| D30 | 5,6-dimethoxy | 0.031 | 1.24 | 0.049 |

| D37 | 6-methoxy | 0.035 | 1.35 | 0.052 |

| D38 | 6-methoxy | 0.039 | 1.49 | 0.057 |

| D39 | 6-methoxy | 0.042 | 1.58 | 0.061 |

Data derived from studies on 2-(benzylidene)-indan-1-one derivatives as a model system. nih.gov

Role of the Linker Moiety

In the compound this compound, the indole and indanone rings are connected by a direct carbon-carbon single bond. This creates a relatively rigid molecular architecture, restricting the conformational flexibility between the two ring systems. This rigidity can be advantageous for biological activity if it pre-organizes the molecule into a conformation that is optimal for binding to a biological target. The fixed spatial relationship between the indole and indanone moieties is a key characteristic of this scaffold. In contrast, other related compounds feature more flexible linkers, which allow for a greater number of possible conformations, potentially reducing binding affinity due to entropic penalties upon binding.

Identification of Key Pharmacophoric Features

Based on the analysis of the this compound structure and SAR data from related compounds, several key pharmacophoric features can be identified. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

The essential features for this scaffold are hypothesized to be:

A Hydrogen Bond Donor: The N-H group of the indole ring is a classic hydrogen bond donor, which can form a crucial interaction with an acceptor site (e.g., a carbonyl or carboxylate group) on a target protein.

An Aromatic/Hydrophobic Region (Indole): The bicyclic indole system provides a large, flat aromatic surface capable of engaging in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding pocket.

A Hydrogen Bond Acceptor: The carbonyl group (C=O) at the 1-position of the indanone ring acts as a strong hydrogen bond acceptor.

A Second Aromatic/Hydrophobic Region (Indanone): The benzene (B151609) ring of the indanone moiety provides another hydrophobic surface that can contribute to binding affinity.

A Defined Spatial Arrangement: The direct C-C linker enforces a specific three-dimensional orientation of these features relative to one another, which is critical for precise docking into a target's active site.

Development of Design Principles for Enhanced Biological Activity

From the SAR analysis, several design principles can be formulated to guide the development of new this compound derivatives with potentially enhanced biological activity:

Optimize Indanone Substitution: Based on findings from analogous series, the introduction of electron-donating groups, particularly methoxy groups at the 5- and 6-positions of the indanone ring, is a promising strategy for enhancing potency against certain enzymatic targets. nih.gov

Explore Indole Ring Substitution: Systematic substitution on the benzene portion of the indole ring (positions 4, 5, 6, and 7) with small electron-donating or electron-withdrawing groups could fine-tune the electronic properties and steric profile of the molecule to improve target engagement.

Maintain the Core Scaffold: The inherent rigidity and pharmacophoric features of the core this compound structure should be maintained. The N-H of the indole and the C=O of the indanone are likely critical interaction points.

Consider Bioisosteric Replacement: While the indole and indanone rings are key, exploring bioisosteric replacements could yield novel compounds with improved properties. For example, replacing the indole with an indazole has proven effective in other inhibitor classes. researchgate.net

By applying these principles, medicinal chemists can rationally design and synthesize new analogues of this compound with optimized activity for a variety of therapeutic targets.

Future Research Perspectives

Exploration of Novel Synthetic Pathways to Access Diverse Analogues

The generation of a diverse chemical library is fundamental to exploring the structure-activity relationships (SAR) of the 3-(1H-indol-3-yl)-indan-1-one scaffold. Future research should prioritize the development of efficient and versatile synthetic methodologies.

Multicomponent Reactions (MCRs): Investigating one-pot, multicomponent strategies could provide rapid access to a wide range of analogues. For instance, a reaction involving an appropriately substituted indole (B1671886), a precursor to the indanone ring, and a third variable component could streamline the synthesis process, similar to methodologies developed for other complex heterocyclic systems. nih.gov

Catalytic Cross-Coupling Reactions: Modern cross-coupling techniques (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) should be explored to functionalize both the indole and the aromatic ring of the indanone core. This would allow for the introduction of a wide array of substituents (aryl, heteroaryl, alkyl, amino groups) at specific positions, enabling fine-tuning of the molecule's properties.

Flow Chemistry and Automation: Employing flow chemistry and automated synthesis platforms could accelerate the production of analogues. These technologies offer advantages in terms of reaction optimization, scalability, and safety, facilitating the rapid generation of a large library for high-throughput screening.

Asymmetric Synthesis: Developing stereoselective synthetic routes to control the chirality at the C3 position of the indanone ring is crucial. Since biological targets are chiral, enantiomerically pure compounds often exhibit significantly different potency and safety profiles. Rhodium-catalyzed asymmetric cyclization methods, which have been used for other chiral 3-aryl-1-indanones, could be adapted for this purpose. beilstein-journals.org

| Synthetic Strategy | Objective | Potential Advantage |

| Multicomponent Reactions | Rapidly generate a diverse library of analogues. | High efficiency, atom economy, and operational simplicity. |

| Catalytic Cross-Coupling | Introduce a wide variety of functional groups. | Precise control over substitution patterns for SAR studies. |

| Flow Chemistry | Accelerate library synthesis and optimization. | Improved reaction control, scalability, and speed. |

| Asymmetric Synthesis | Produce enantiomerically pure compounds. | Elucidate stereospecific biological activity and improve safety. |

Design and Synthesis of Derivatives with Improved Selectivity and Potency

Building upon a diverse library of analogues, a systematic SAR study is the next logical step. The goal is to identify key structural features that govern the compound's biological activity, leading to the rational design of derivatives with enhanced potency and selectivity.

Indole Ring Modifications: The indole nucleus offers several positions for modification (N1, C2, C4-C7). Research should focus on:

N1-Substitution: Introducing various alkyl, acyl, or aryl groups on the indole nitrogen can modulate lipophilicity and hydrogen-bonding capabilities. nih.gov

C5-Substitution: This position is often targeted for introducing electron-donating or electron-withdrawing groups to influence electronic properties and potential interactions with biological targets.

Indanone Ring Modifications: The aromatic ring of the indanone moiety provides opportunities for substitution to improve binding affinity and selectivity. Halogenation or the introduction of methoxy (B1213986) or hydroxyl groups can alter the molecule's electronic and steric profile.

Bioisosteric Replacement: Key functional groups within the parent molecule can be replaced with bioisosteres to improve pharmacokinetic properties or enhance target binding. For example, the ketone group of the indanone could be replaced with other hydrogen bond acceptors.

Fragment-Based and Structure-Based Design: If a molecular target is identified, computational methods like fragment-based drug design (FBDD) and structure-based drug design (SBDD) will be invaluable. These approaches use the three-dimensional structure of the target to guide the design of more potent and selective inhibitors. nih.gov

Deeper Elucidation of Molecular Mechanisms of Action

Understanding how a compound exerts its biological effects at a cellular level is critical for its development as a therapeutic agent. For this compound and its optimized derivatives, a comprehensive investigation into their molecular mechanisms of action is required.

Phenotypic Screening: Initial studies should involve broad phenotypic screening across various cell lines (e.g., cancer, neuronal, immune cells) to identify potential therapeutic areas.

Omics-Based Approaches: Modern systems biology tools can provide an unbiased view of the compound's cellular impact.

Transcriptomics (RNA-seq): To identify changes in gene expression profiles induced by the compound.

Proteomics and Phosphoproteomics: To analyze alterations in protein abundance and phosphorylation states, which can reveal affected signaling pathways.

Cellular Pathway Analysis: Based on omics data, specific cellular pathways (e.g., apoptosis, cell cycle, inflammation, signal transduction) can be investigated using targeted assays, such as Western blotting, reporter gene assays, and fluorescence microscopy.

Identification and Validation of Specific Molecular Targets

A key objective is to move from a phenotypic understanding to a target-based one. Identifying the specific protein(s) that a compound interacts with is a crucial step in drug development, as it allows for a more profound understanding of the mechanism of action and facilitates rational optimization.

Computational Target Prediction: In silico methods, such as molecular docking and pharmacophore modeling, can be used to screen the compound against databases of known protein structures to predict potential binding partners. jmchemsci.com

Affinity-Based Methods:

Affinity Chromatography-Mass Spectrometry: An immobilized version of the compound can be used to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.

Activity-Based Protein Profiling (ABPP): This technique uses reactive probes to covalently label the active sites of enzymes, allowing for the identification of enzyme targets in a complex proteome.

Target Validation: Once potential targets are identified, their relevance must be validated. This can be achieved through techniques such as:

Genetic Knockdown/Knockout (siRNA, CRISPR): To determine if reducing the expression of the target protein phenocopies the effect of the compound.

Direct Binding Assays: Using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm and quantify the binding interaction between the compound and the purified target protein.

| Method | Purpose | Example |

| Computational Prediction | Generate hypotheses about potential targets. | Docking against a panel of kinases or G-protein-coupled receptors. |

| Affinity Chromatography | Isolate binding proteins from cell extracts. | Identifying a specific enzyme that binds to an immobilized analogue. |

| Target Knockdown (siRNA) | Validate the functional role of a putative target. | Confirming that reducing target expression mimics the compound's effect. |

| Direct Binding Assays (SPR) | Quantify the binding affinity and kinetics. | Measuring the Kd value for the compound-target interaction. |

Advanced Preclinical Efficacy and Pharmacodynamic Studies in Relevant Disease Models

After identifying a lead compound with a well-defined mechanism of action and a specific molecular target, rigorous preclinical evaluation is necessary to assess its therapeutic potential in a living organism.

Pharmacokinetic (PK) Profiling: The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the lead compound must be determined. This involves studying its stability, solubility, and metabolic fate both in vitro (e.g., liver microsome stability assays) and in vivo in animal models.

Efficacy in Animal Models: The therapeutic effect of the compound must be tested in relevant animal models of human diseases. The choice of model will depend on the identified biological activity (e.g., xenograft models for cancer, inflammatory models for autoimmune diseases).

Pharmacodynamic (PD) Studies: These studies are crucial to link the drug's concentration to its biological effect in the animal model. This involves measuring biomarkers to confirm that the compound is engaging its molecular target and modulating the intended biological pathway in vivo. researchgate.net For example, if the target is a kinase, PD studies might involve measuring the phosphorylation level of its substrate in tumor tissue after drug administration.

Toxicology Studies: Preliminary toxicology studies are necessary to identify any potential safety concerns and to determine a safe dose range for further development.

By systematically pursuing these future research directions, the scientific community can thoroughly investigate the therapeutic potential of the this compound scaffold, potentially leading to the development of novel and effective medicines.

Q & A

Basic: What are the most efficient synthetic routes for 3-(1H-indol-3-yl)-indan-1-one, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via Friedel-Crafts acylation, where indole reacts with indan-1-one derivatives under acid catalysis. Evidence suggests that p-toluenesulfonic acid (p-TSA) efficiently catalyzes similar indole-acylation reactions at 80–100°C in toluene, achieving yields >75% . Optimizing solvent polarity (e.g., toluene vs. DCM) and catalyst loading (5–10 mol%) is critical. For instance, higher temperatures (100°C) improve electrophilic substitution but may degrade thermally sensitive intermediates. Validate purity via HPLC or NMR (see Q2 ).

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR confirm regioselectivity of indole substitution. Aromatic protons appear as multiplets at δ 6.8–8.2 ppm, while the indanone carbonyl resonates at δ ~200 ppm in C NMR .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H] at m/z 261.1) and fragmentation patterns. Peaks at m/z 144 (indole fragment) and 117 (indanone) confirm structural integrity .

- IR : Stretching bands at ~1680 cm (C=O) and 3400 cm (N-H) validate functional groups.

Basic: What biological activities are associated with this compound, and how are these assays designed?

Methodological Answer:

Indole derivatives exhibit kinase inhibition and antimicrobial activity. For example:

- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) using ATP-competitive assays. Use recombinant enzymes and fluorescent ATP analogs (e.g., ADP-Glo™) with IC determination via dose-response curves .

- Antimicrobial Testing : Employ broth microdilution (CLSI guidelines) against S. aureus and E. coli. Include positive controls (e.g., ciprofloxacin) and assess MIC values at 24–48 hours .

Advanced: How can reaction mechanisms for indole acylation be validated, and what contradictions exist in kinetic data?

Methodological Answer:

Mechanistic studies require isotopic labeling (e.g., C-indanone) and DFT calculations. Evidence highlights discrepancies in rate-determining steps: some studies propose electrophilic substitution as rate-limiting, while others implicate proton transfer . Resolve contradictions via:

- Kinetic Isotope Effects (KIE) : Compare for indole C-3 protonation.

- In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., acylium ions).

Advanced: How can computational methods predict the stability of this compound under varying pH and temperature?

Methodological Answer:

Perform molecular dynamics (MD) simulations with software like Gaussian or GROMACS:

- pH Stability : Calculate pKa of the indole NH group (~4.5–5.0) and simulate protonation states.

- Thermal Degradation : Use Arrhenius plots from accelerated stability studies (40–80°C) to predict shelf life. Experimental TGA/DSC data should align with computational ΔH values .

Advanced: How to resolve contradictions in reported biological activity data for indole derivatives?

Methodological Answer:

Discrepancies may arise from assay conditions (e.g., serum protein binding) or impurity profiles. Mitigate via:

- Dose-Response Redundancy : Test multiple batches in triplicate.

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidized indanone) that may confound results .

Advanced: What strategies optimize enantiomeric separation of this compound derivatives?

Methodological Answer:

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers. Optimize mobile phase (hexane:IPA 90:10, 0.1% TFA) and flow rate (1.0 mL/min). For preparative-scale separation, simulate moving bed (SMB) chromatography increases throughput .

Advanced: How does substituent variation on the indanone ring affect structure-activity relationships (SAR)?

Methodological Answer:

Introduce electron-withdrawing groups (e.g., -NO) at the indanone 4-position to enhance electrophilicity. SAR studies show a 10-fold increase in kinase inhibition with 4-NO vs. 4-CH derivatives. Use CoMFA or CoMSIA models to correlate steric/electronic parameters with bioactivity .

Advanced: What advanced NMR techniques resolve overlapping signals in this compound analogs?

Methodological Answer:

- 2D NMR : HSQC and HMBC correlate H-C couplings to assign quaternary carbons.

- NOESY : Identifies spatial proximity between indole H-2 and indanone H-4, confirming planar geometry .

- Variable Temperature NMR : Suppress signal broadening caused by rotameric equilibria at 253 K.

Advanced: How to design a stability-indicating assay for this compound in formulation matrices?

Methodological Answer:

Use forced degradation (UV light, 40°C/75% RH) followed by UPLC-PDA-MS to track degradants. Validate method specificity per ICH Q2(R1):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.